molecular formula C14H12N2S B2913918 1-[4-(1,3-Benzothiazol-2-yl)phenyl]methanamine CAS No. 34211-04-6

1-[4-(1,3-Benzothiazol-2-yl)phenyl]methanamine

Cat. No.: B2913918
CAS No.: 34211-04-6
M. Wt: 240.32
InChI Key: YOAAMMPAUQNJOV-UHFFFAOYSA-N
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Description

1-[4-(1,3-Benzothiazol-2-yl)phenyl]methanamine is an organic compound with the molecular formula C14H12N2S. This compound features a benzothiazole ring fused to a phenyl ring, which is further connected to a methanamine group. It is known for its diverse applications in various fields, including medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(1,3-Benzothiazol-2-yl)phenyl]methanamine typically involves the condensation of 2-aminobenzenethiol with benzaldehyde derivatives, followed by cyclization to form the benzothiazole ring. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or acetic acid under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as microwave-assisted synthesis or continuous flow reactors. These methods help in achieving higher yields and purity while reducing reaction times and energy consumption .

Chemical Reactions Analysis

Types of Reactions

1-[4-(1,3-Benzothiazol-2-yl)phenyl]methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[4-(1,3-Benzothiazol-2-yl)phenyl]methanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(1,3-Benzothiazol-2-yl)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. In medicinal applications, it may interfere with cellular pathways involved in cancer cell proliferation or microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(1,3-Benzothiazol-2-yl)phenyl]methanamine is unique due to the presence of both the benzothiazole and methanamine groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

[4-(1,3-benzothiazol-2-yl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2S/c15-9-10-5-7-11(8-6-10)14-16-12-3-1-2-4-13(12)17-14/h1-8H,9,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOAAMMPAUQNJOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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